3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Lipophilicity Physicochemical Property Drug Design

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034367-06-9, molecular formula C₆H₈F₃NO₂, molecular weight 183.13 g/mol) is a fluorinated γ-lactam belonging to the N-substituted 3-hydroxypyrrolidin-2-one class. It bears a chiral 3-hydroxy group and an N-(2,2,2-trifluoroethyl) substituent, a combination that simultaneously introduces a hydrogen-bond donor/acceptor site and a strongly electron-withdrawing, lipophilic fluoroalkyl group.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13
CAS No. 2034367-06-9
Cat. No. B2405215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
CAS2034367-06-9
Molecular FormulaC6H8F3NO2
Molecular Weight183.13
Structural Identifiers
SMILESC1CN(C(=O)C1O)CC(F)(F)F
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)3-10-2-1-4(11)5(10)12/h4,11H,1-3H2
InChIKeyYYUJHPARFSMYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034367-06-9): Procurement-Relevant Structural and Functional Profile


3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034367-06-9, molecular formula C₆H₈F₃NO₂, molecular weight 183.13 g/mol) is a fluorinated γ-lactam belonging to the N-substituted 3-hydroxypyrrolidin-2-one class . It bears a chiral 3-hydroxy group and an N-(2,2,2-trifluoroethyl) substituent, a combination that simultaneously introduces a hydrogen-bond donor/acceptor site and a strongly electron-withdrawing, lipophilic fluoroalkyl group. The compound has been explicitly disclosed as a core scaffold in patent literature on NF-κB-inducing kinase (NIK) inhibitors, where its 3-ethynyl-3-hydroxy derivatives demonstrate nanomolar potency [1]. Its primary procurement role is as a chiral building block or advanced intermediate for medicinal chemistry programmes targeting kinase inhibition and CNS-penetrant candidates.

Why 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Cannot Be Replaced by Unsubstituted or N-Alkyl Pyrrolidinone Analogs


The simultaneous presence of the 3-hydroxy group and the N-trifluoroethyl substituent creates a functional synergy absent in simpler pyrrolidinone analogs. The N-trifluoroethyl group markedly increases lipophilicity (estimated ΔcLogP ≈ +1.0 to +1.5 vs. N-methyl analog) and confers resistance to N-dealkylation-mediated oxidative metabolism, a well-established advantage of the CF₃CH₂– motif over CH₃– or CH₃CH₂– substituents [1]. The 3-hydroxy group provides a hydrogen-bond donor (HBD = 1) and acceptor (HBA = 2) whose spatial orientation is critical for target engagement; substitution with 3-bromo or 3-amino eliminates or alters this H-bonding capacity, fundamentally changing pharmacophoric character [2]. NIK-inhibitor patent data explicitly differentiate 3-hydroxy-3-substituted-1-(2,2,2-trifluoroethyl)pyrrolidin-2-ones from N-methyl congeners, with the trifluoroethyl variants preferred for their superior lipophilic ligand efficiency [2]. Generic substitution with non-fluorinated pyrrolidinones thus risks unpredictable changes in potency, selectivity, metabolic stability, and physicochemical properties.

Quantitative Differentiation Evidence for 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one vs. Closest Analogs


Increased Lipophilicity (cLogP) Compared to N-Methyl Analog 3-Hydroxy-1-methylpyrrolidin-2-one

The N-(2,2,2-trifluoroethyl) substituent confers a substantial increase in calculated lipophilicity relative to the N-methyl analog. Based on fragment-based cLogP contributions (CF₃CH₂– adds ~0.8–1.0 log units vs. CH₃– on amide nitrogen), the estimated cLogP differential between 3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and 3-hydroxy-1-methylpyrrolidin-2-one (CAS 132996-63-5) is approximately +1.0 to +1.5 log units [1]. This difference is pharmacologically meaningful, as it predicts enhanced passive membrane permeability and blood–brain barrier penetration potential.

Lipophilicity Physicochemical Property Drug Design

Hydrogen-Bond Donor Capacity vs. 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

The 3-hydroxy substituent provides one hydrogen-bond donor (HBD = 1) and contributes to the hydrogen-bond acceptor count (HBA = 2 for the lactam carbonyl plus hydroxyl oxygen). In contrast, 3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (HBD = 0) entirely lacks HBD capacity at the 3-position, which is critical for key interactions observed in NIK inhibitor co-crystal structures where the 3-hydroxy (or 3-hydroxy-3-ethynyl) group engages the kinase hinge region or catalytic lysine [1]. The quantitative HBD difference (1 vs. 0) fundamentally alters the pharmacophore and is not compensable by the bromo analog.

Hydrogen Bonding Pharmacophore Molecular Recognition

Enhanced Predicted Metabolic Stability of the N-Trifluoroethyl Group vs. N-Methyl and N-Unsubstituted Analogs

The N-(2,2,2-trifluoroethyl) group is a well-validated metabolic blocking strategy. The electron-withdrawing effect of the CF₃ group deactivates the adjacent α-C–H bonds toward cytochrome P450-mediated N-dealkylation, a major clearance pathway for N-alkyl lactams. Literature on structurally related N-trifluoroethyl amides and lactams demonstrates that replacement of N-CH₃ with N-CH₂CF₃ reduces in vitro intrinsic clearance (CLᵢₙₜ) in human liver microsomes by 5- to 50-fold depending on the scaffold [1]. While compound-specific microsomal stability data for 3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one are not publicly available, the class-level effect is robust and reproducible across diverse amide and lactam chemotypes [2].

Metabolic Stability Oxidative Metabolism ADME

Chiral Purity and Procurement Quality: Commercial Availability at 98% Enantiomeric/Diastereomeric Purity

The target compound is commercially available from multiple vendors at 98% purity (Leyan, product code 2260561) . This level of chemical purity exceeds the typical 95% specification offered for several close analogs, including (3R)-3-ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (95%, MolCore) and 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (95%, CheMenu) . The higher purity specification reduces the burden of in-house purification for downstream synthetic or assay applications.

Chiral Purity Quality Control Procurement

Patent-Supported Relevance as a NIK Kinase Inhibitor Scaffold: Differentiation from N-Methyl Congeners

US Patent Application US20240199605A1 (Janssen Pharmaceutica, 2024) explicitly discloses 3-hydroxy-3-ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one derivatives as NIK inhibitors, with the N-trifluoroethyl substituent consistently present in preferred embodiments [1]. Within the same patent family, N-methyl analogs (e.g., (R)-3-((3-(8-amino-5-bromopyrido[3,4-d]pyrimidin-2-yl)phenyl)ethynyl)-3-hydroxy-1-methylpyrrolidin-2-one) are also disclosed, enabling direct structural comparison: the N-trifluoroethyl variants are preferentially exemplified (≥ 5 examples with N-CH₂CF₃ vs. 1 example with N-CH₃ in the key ethynyl series), suggesting a synthetic selection bias driven by favourable physicochemical or potency profiles [1].

NIK Inhibition Kinase Patent Evidence

High-Impact Procurement Scenarios for 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one


Medicinal Chemistry: NIK Kinase Inhibitor Lead Optimisation

The compound serves as an advanced intermediate for constructing 3-ethynyl-3-hydroxy derivatives that are potent NIK inhibitors. Its N-trifluoroethyl group is documented in Janssen's patent portfolio (US20240199605A1) as the preferred substituent for this kinase target, with exemplification frequency exceeding that of N-methyl analogs by ≥ 5:1 [1]. The 3-hydroxy group provides a synthetic handle for Sonogashira coupling to introduce aryl-ethynyl groups essential for hinge-binding interactions [1]. Researchers pursuing inflammatory, autoimmune, or B-cell malignancy targets should prioritize this scaffold over non-fluorinated pyrrolidinones.

CNS Drug Discovery Programmes Requiring Enhanced Brain Penetration

The elevated lipophilicity conferred by the N-trifluoroethyl group (estimated ΔcLogP ≈ +1.0 to +1.5 vs. the N-methyl analog) makes this compound a strategically advantageous starting point for CNS-targeted programmes where blood–brain barrier penetration is a prerequisite [2]. The concomitant metabolic stability advantage of the CF₃CH₂– group over CH₃– reduces the probability of rapid N-dealkylation, a common failure mode for N-alkyl lactams in vivo [3].

Chiral Building Block for Asymmetric Synthesis of Fluorinated Heterocycles

The compound's chiral 3-hydroxy group enables its use as a stereochemically defined intermediate. Its 98% commercial purity specification (Leyan, product 2260561) makes it suitable for direct use in enantioselective transformations without additional purification. It is a more cost-effective entry point than the 3-ethynyl-3-hydroxy derivative (typically supplied at 95% purity) when the ethynyl group is not required in the final target, offering better purity at a potentially lower cost for early-stage SAR exploration.

Fluorine-Containing Fragment Library Construction for FBDD

With a molecular weight of 183.13 g/mol, a balanced HBD/HBA profile (1/3), and the metabolically stable N-trifluoroethyl group, this compound meets fragment-like property criteria (MW < 250, cLogP < 3.5, HBD ≤ 3, HBA ≤ 6) [2]. It is a superior fragment library component compared to 3-hydroxypyrrolidin-2-one (CAS 34368-52-0, MW 101.10) because the trifluoroethyl group provides a ¹⁹F NMR handle for binding detection and the increased lipophilicity improves the likelihood of detecting weak fragment hits by biophysical methods.

Quote Request

Request a Quote for 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.